UMB-68 sodium

概要

準備方法

合成経路と反応条件

UMB 68は、γ-ヒドロキシ酪酸と水酸化ナトリウムの反応によって合成することができる。 反応は通常、γ-ヒドロキシ酪酸を水に溶解し、続いて水酸化ナトリウムを加えてナトリウム塩を形成することによって行われる 。反応は室温で行われ、生成物は溶媒の蒸発によって単離される。

工業生産方法

UMB 68の工業生産は、同様の合成経路に従うが、より大規模に行われる。このプロセスには、高収率と高純度を確保するために、工業用グレードの試薬と機器が使用される。 反応条件は、不純物を最小限に抑え、製造プロセスの効率を最大化するように最適化されている .

化学反応の分析

反応の種類

UMB 68は、以下を含むいくつかの種類の化学反応を受ける。

酸化: UMB 68は酸化されて、対応するケトンまたはカルボン酸を形成することができる。

還元: UMB 68の還元は、アルコールの生成につながる可能性がある。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれる。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用される。

主要な生成物

酸化: ケトンまたはカルボン酸の生成。

還元: アルコールの生成。

置換: さまざまな官能基を持つ置換誘導体の生成.

科学研究への応用

UMB 68は、いくつかの科学研究への応用がある。

科学的研究の応用

Pharmacological Applications

UMB-68 sodium exhibits a wide range of pharmacological properties, making it a valuable compound in drug development. Its applications can be categorized into several therapeutic areas:

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Research indicates that derivatives of umbelliferone, including this compound, can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study demonstrated that this compound significantly decreased the release of nitric oxide and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound has also shown promising antioxidant properties. This compound can scavenge free radicals and enhance the body's antioxidant defenses, which is crucial in preventing oxidative stress-related diseases . The structure-activity relationship studies indicate that modifications to the umbelliferone skeleton can enhance its antioxidant capacity.

Neuroprotective Effects

Research has indicated that this compound may provide neuroprotective benefits. In animal models of neurodegenerative diseases, the compound demonstrated the ability to protect neuronal cells from apoptosis and promote neuronal survival under stress conditions . This suggests potential applications in treating conditions like Alzheimer's disease.

Biochemical Applications

This compound is not limited to therapeutic uses; it also finds applications in biochemical research:

Fluorescent Probes

The compound has been utilized as a fluorescent probe for detecting biologically important species. Its derivatives can be engineered to selectively bind to specific targets within cells, aiding in the visualization of cellular processes and disease states . This property is particularly useful in studying enzyme activity and cellular dynamics.

Metal Ion Detection

This compound derivatives have been developed as chemosensors for detecting metal ions such as aluminum (Al³⁺) and mercury (Hg²⁺) in biological systems. The high selectivity and sensitivity of these sensors make them valuable tools for environmental monitoring and biomedical applications .

Case Studies

Several case studies highlight the practical applications of this compound:

作用機序

UMB 68は、γ-ヒドロキシ酪酸受容体に選択的に結合することによってその効果を発揮する。この結合は、これらの受容体の活性を阻害し、これはさまざまな神経学的プロセスに関与している。 この化合物は、γ-アミノ酪酸A型受容体またはγ-アミノ酪酸B型受容体とは有意に相互作用しないため、γ-ヒドロキシ酪酸受容体機能を研究するための特異的なツールとなる .

類似化合物との比較

類似化合物

γ-ヒドロキシ酪酸: 天然に存在する神経伝達物質であり、γ-アミノ酪酸の前駆体。

オキシバトナトリウム: ナルコレプシーの治療に使用されるγ-ヒドロキシ酪酸の薬剤形態.

独自性

UMB 68は、γ-アミノ酪酸A型受容体またはγ-アミノ酪酸B型受容体との有意な相互作用なしに、γ-ヒドロキシ酪酸受容体に選択的に結合することによって独特である。 この特異性は、神経科学と薬理学の研究のための貴重なツールとなる .

生物活性

UMB-68 sodium, a compound derived from gamma-hydroxybutyric acid (GHB), has garnered attention in the field of neuroscience and pharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

Overview of this compound

This compound is synthesized through the reaction of gamma-hydroxybutyric acid with sodium hydroxide. This process yields the sodium salt form, which is used primarily for research purposes. The compound is noted for its selective affinity towards GHB receptors, which are implicated in various central nervous system functions.

This compound primarily acts as a GHB receptor ligand. Unlike other compounds that may interact with multiple neurotransmitter systems, this compound does not exhibit significant affinity for GABAB receptors and cannot be metabolized into GABA-active compounds . This specificity suggests that this compound may have a unique profile in modulating neurological activity without the broader effects associated with GABAergic drugs.

Biological Activity and Research Findings

Research has highlighted several key aspects of this compound's biological activity:

- Neuroscience Applications : this compound has been utilized in studies examining its effects on GHB receptors in the central nervous system. Its role in modulating neurotransmitter release and neuronal excitability is under investigation, particularly concerning conditions such as epilepsy and sleep disorders.

- Pharmacological Investigations : Studies have explored this compound's potential therapeutic effects on various neurological disorders. Its ability to enhance synaptic plasticity may offer insights into treatment strategies for cognitive impairments and mood disorders .

-

Clinical Case Studies :

- A notable case involved the use of this compound in managing symptoms associated with drug-induced hyponatremia, where it was shown to influence serum sodium levels positively .

- Another study assessed its effects on exercise-associated hyponatremia, demonstrating that this compound could help maintain plasma sodium levels during intense physical activity .

Table 1: Summary of Biological Activity Studies on this compound

特性

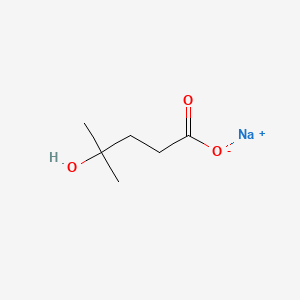

IUPAC Name |

sodium;4-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3.Na/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKDHFJDHVHVLY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。